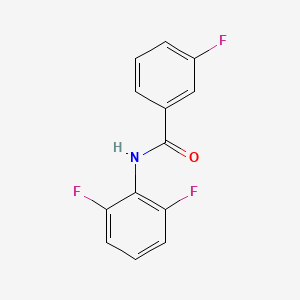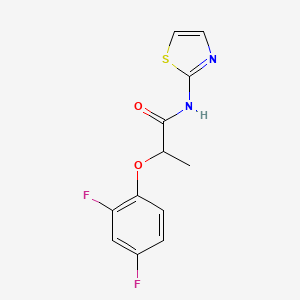![molecular formula C21H24N4O3 B4699291 4-methoxy-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4699291.png)
4-methoxy-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide
説明
4-methoxy-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MB-5 and belongs to the class of benzimidazole derivatives.
作用機序
The mechanism of action of MB-5 is not fully understood, but it is believed to exert its effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. Specifically, MB-5 has been shown to inhibit the activity of protein kinase B (AKT), a key signaling molecule involved in cell survival and proliferation. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
MB-5 has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, and protect neurons from oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of MB-5 is its high potency, which allows for the use of lower concentrations in experiments. It also exhibits good solubility in aqueous solutions, making it easy to administer in cell culture and animal studies. However, one limitation of MB-5 is its relatively low stability, which can lead to degradation over time and affect the reproducibility of results.
将来の方向性
There are several potential future directions for MB-5 research. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy and safety of MB-5 in preclinical and clinical trials. Additionally, MB-5 has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to elucidate the mechanisms underlying its neuroprotective effects and to develop novel therapeutic strategies based on MB-5. Finally, MB-5 may have applications in the field of regenerative medicine, as it has been shown to promote the differentiation of stem cells into neuronal cells. Further studies are needed to determine the full potential of MB-5 in this area.
In conclusion, MB-5 is a promising chemical compound that has shown potential therapeutic applications in various fields of medicine. Its high potency, good solubility, and range of effects make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in preclinical and clinical trials.
科学的研究の応用
MB-5 has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, MB-5 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In the field of neurology, MB-5 has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
4-methoxy-N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-24-19-8-5-16(22-21(26)15-3-6-17(27-2)7-4-15)13-18(19)23-20(24)14-25-9-11-28-12-10-25/h3-8,13H,9-12,14H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCPAGGQJILXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)N=C1CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-buten-1-yl)-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4699209.png)
![N-[2-(4-isopropylphenyl)-2-(4-morpholinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4699215.png)


![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4699242.png)
![N-2-biphenylyl-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4699253.png)

![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)methanesulfonamide](/img/structure/B4699266.png)
![4-{[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4699274.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3-methyl-N-(4-methylphenyl)benzamide](/img/structure/B4699276.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B4699283.png)
![methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4699289.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4699301.png)
![4-ethyl 2-methyl 5-({[8-chloro-2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4699315.png)